1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)12-5-1-2-6-13(12)22-15(24)20-9-11-10-21-23-8-4-3-7-14(11)23/h1-2,5-6,10H,3-4,7-9H2,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNUVXXUOQMZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)NC3=CC=CC=C3C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two significant moieties:
- Tetrahydropyrazolo[1,5-a]pyridine : This heterocyclic component is known for various biological activities.
- Trifluoromethylphenyl urea : The urea linkage is essential for its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 339.32 g/mol.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazole-based compounds, derivatives similar to the target compound showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds containing a similar structural framework were shown to inhibit the production of pro-inflammatory cytokines like TNFα and IL-1 in human chondro-sarcoma cells. The IC50 values for these compounds ranged from 42 nM to 820 nM, indicating potent anti-inflammatory activity .
Enzyme Inhibition
The compound has been investigated as an inhibitor of specific enzymes involved in inflammatory pathways. For example, certain pyrazole-based ureas demonstrated inhibitory activity against p38 MAPK with IC50 values in the nanomolar range (as low as 0.004 μM), which is significant for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications in the urea moiety or the introduction of different substituents on the pyrazole ring can enhance or diminish their potency. For example:
- The addition of trifluoromethyl groups has been associated with increased lipophilicity and improved bioavailability.
- The length and branching of alkyl chains between functional groups also play a crucial role in determining efficacy against specific targets .
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to the target compound exhibited reduced inflammation and pain in models of induced arthritis. This suggests potential therapeutic applications in chronic inflammatory conditions.
- Cell-Based Assays : Compounds were tested in various cell lines to assess their cytotoxicity and anti-proliferative effects. Results indicated that certain derivatives could selectively inhibit cancer cell growth while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Differences
Core Heterocycle: The target compound uses a pyrazolo[1,5-a]pyridine core, whereas analogs 1l and 2d (from and ) feature imidazo[1,2-a]pyridine.
Substituent Effects: The trifluoromethylphenyl group in the target compound enhances hydrophobicity and metabolic resistance compared to the nitrophenyl groups in 1l and 2d. Nitro groups may confer stronger electron-withdrawing effects but reduce stability . The urea linker in the target compound contrasts with the ester and cyano groups in analogs. Ureas often exhibit stronger hydrogen-bonding capacity, which could improve target affinity.
Pyrazolo-pyridine cores typically require multi-step protocols involving cyclization and functionalization .
Research Findings and Limitations
- Spectroscopic Data : Analogs 1l and 2d were characterized via $ ^1H $/$ ^{13}C $ NMR, IR, and HRMS, confirming their structures . Similar methods would apply to the target compound.
- Bioactivity Gaps: No activity data are provided for the target compound or analogs. Urea derivatives are often explored as kinase inhibitors (e.g., sorafenib analogs), but specific studies are needed to validate this hypothesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
